molecular formula C7H3F7N2O B124989 n-Heptafluorobutyrylimidazole CAS No. 32477-35-3

n-Heptafluorobutyrylimidazole

Cat. No.: B124989
CAS No.: 32477-35-3
M. Wt: 264.1 g/mol
InChI Key: MSYHGYDAVLDKCE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

n-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent in gas chromatography . Its primary targets are various pharmaceutical compounds such as aminoglycoside drugs (gentamicin, tobramycin, netilmicin, and amikacin), deoxynivalenol in wheat, and melatonin . These targets are molecules that need to be analyzed and quantified in different samples.

Mode of Action

The compound interacts with its targets through a process called acylation . In this process, this compound reacts with the target molecules to form heptafluorobutyryl derivatives . This reaction enhances the volatility and thermal stability of the target molecules, making them suitable for analysis by gas chromatography .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the acylation of target molecules . The resulting heptafluorobutyryl derivatives can then be separated and analyzed using gas chromatography . The downstream effects of this process include the accurate identification and quantification of the target molecules in the sample.

Result of Action

The result of this compound’s action is the formation of heptafluorobutyryl derivatives of the target molecules . These derivatives are more volatile and thermally stable than the original molecules, enabling their analysis by gas chromatography . This allows for the accurate identification and quantification of the target molecules in various samples.

Action Environment

The action of this compound is influenced by various environmental factors. It is typically stored at a temperature of 2-8°C . The reaction with target molecules can be influenced by factors such as temperature, pH, and the presence of other substances in the sample.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-imidazol-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F7N2O/c8-5(9,6(10,11)7(12,13)14)4(17)16-2-1-15-3-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYHGYDAVLDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186211
Record name 1-(Heptafluorobutyryl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32477-35-3
Record name N-(Heptafluorobutyryl)imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32477-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Heptafluorobutyryl)imidazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032477353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32477-35-3
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Record name 1-(Heptafluorobutyryl)imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Heptafluorobutyrylimidazole is primarily used as a derivatizing agent to enhance the detectability of target analytes in techniques like gas chromatography. It reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and phenols, to form volatile, electron-capturing derivatives. This derivatization is particularly useful when analyzing trace amounts of these compounds in complex matrices like food or biological samples. [, , , ]

ANone: Research demonstrates HFBI's utility in analyzing various compounds, including:

  • α- and β-tribenosides in human plasma: These compounds, after extraction and derivatization with HFBI, can be quantified using GC with a 63Ni-electron capture detector, achieving a detection limit down to 5 ng/ml for β-tribenoside. [, ]
  • Dihydroetorphine hydrochloride in biological fluids: HFBI enables the detection of this potent analgesic in blood and urine samples by forming a monoheptafluorobutyl derivative that is detectable by GC-MS with a limit of detection of 1 pg. []

ANone: While HFBI is a valuable tool, some potential limitations should be considered:

  • Matrix effects: Interfering compounds in complex matrices may affect the derivatization efficiency or chromatographic separation. Sample cleanup procedures are often necessary to minimize these matrix effects. [, , , ]

A: Gas chromatography, particularly when coupled with electron capture detectors (GC-ECD) or mass spectrometry (GC-MS), is widely employed for the analysis of HFBI derivatives. These techniques offer high sensitivity and selectivity, enabling the quantification of trace amounts of the target analytes in complex mixtures. [, , , , , , ]

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